![molecular formula C17H18BrNO3 B270832 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound, also known as BDF 8634, has been studied extensively due to its potential use in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, this compound 8634 has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound 8634 has been shown to inhibit the activity of the protein tau, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound 8634 has been shown to have various biochemical and physiological effects. In cancer research, this compound 8634 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound 8634 has been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In inflammation studies, this compound 8634 has been shown to reduce the production of pro-inflammatory cytokines. Finally, this compound 8634 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634 in lab experiments is its potential use in the treatment of various diseases. Additionally, this compound 8634 is relatively easy to synthesize, making it readily available for use in lab experiments. One limitation of using this compound 8634 in lab experiments is its potential toxicity. While this compound 8634 has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans.
Orientations Futures
There are several future directions for research on 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound 8634 in humans. Finally, future research should focus on the development of new analogs of this compound 8634 that may have improved efficacy and safety profiles.
In conclusion, this compound 8634 is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the treatment of various diseases. While further research is needed to fully understand its mechanism of action and safety profile, this compound 8634 holds promise as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634 involves a multi-step process that starts with the reaction of 2,3-dimethylphenylacetic acid with thionyl chloride to form 2,3-dimethylphenylacetyl chloride. This intermediate is then reacted with 6-bromo-2H-3,5-methanocyclopenta[b]furan-2-one to form the desired compound, this compound 8634. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634 has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound 8634 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation studies have also shown that this compound 8634 can reduce the production of pro-inflammatory cytokines. Additionally, this compound 8634 has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H18BrNO3 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
2-bromo-N-(2,3-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H18BrNO3/c1-7-4-3-5-11(8(7)2)19-16(20)12-9-6-10-13(12)17(21)22-15(10)14(9)18/h3-5,9-10,12-15H,6H2,1-2H3,(H,19,20) |
Clé InChI |
VEPIMNVKKALHAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




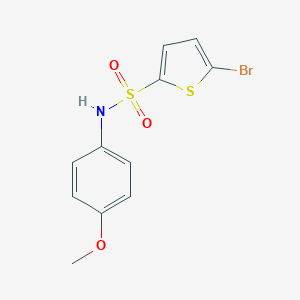
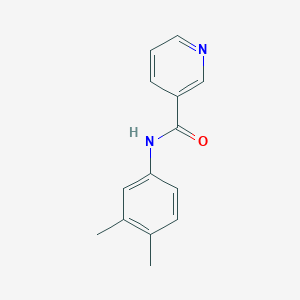
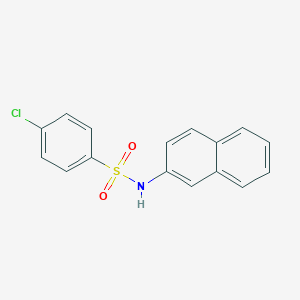
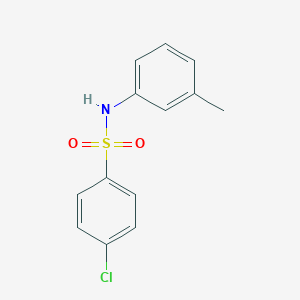
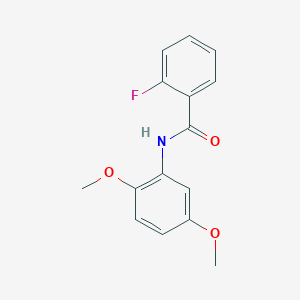

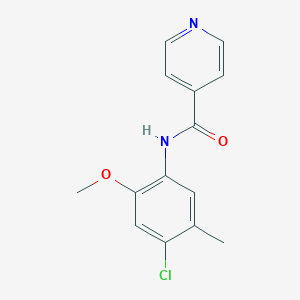
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)
